2-butoxy-N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)benzamide
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Overview
Description
2-BUTOXY-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(FURAN-2-YL)METHYL]BENZAMIDE is a complex organic compound that features a benzamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BUTOXY-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(FURAN-2-YL)METHYL]BENZAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzamide Core: This can be achieved through the reaction of a substituted benzoic acid with an amine under dehydrating conditions.
Introduction of the Butoxy Group: This step involves the alkylation of the benzamide with butyl bromide in the presence of a base.
Attachment of the Dimethylamino Group: This can be done through a nucleophilic substitution reaction using dimethylamine.
Incorporation of the Furan-2-yl Methyl Group: This step involves the reaction of the benzamide with a furan-2-yl methyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-BUTOXY-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(FURAN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The dimethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium azide or thiols can be used under basic conditions.
Major Products
Oxidation: Furanone derivatives.
Reduction: Amines.
Substitution: Azides or thiol-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological systems due to its unique functional groups.
Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-BUTOXY-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(FURAN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets. The dimethylamino group can interact with biological receptors, while the furan ring can participate in π-π interactions with aromatic residues in proteins. The butoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparison with Similar Compounds
Similar Compounds
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}BENZAMIDE: Lacks the butoxy and furan-2-yl methyl groups.
2-BUTOXY-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}BENZAMIDE: Lacks the furan-2-yl methyl group.
2-BUTOXY-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-METHYLBENZAMIDE: Lacks the furan-2-yl methyl group and has a methyl group instead.
Uniqueness
2-BUTOXY-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(FURAN-2-YL)METHYL]BENZAMIDE is unique due to the presence of both the butoxy and furan-2-yl methyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H30N2O3 |
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Molecular Weight |
406.5 g/mol |
IUPAC Name |
2-butoxy-N-[[4-(dimethylamino)phenyl]methyl]-N-(furan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C25H30N2O3/c1-4-5-16-30-24-11-7-6-10-23(24)25(28)27(19-22-9-8-17-29-22)18-20-12-14-21(15-13-20)26(2)3/h6-15,17H,4-5,16,18-19H2,1-3H3 |
InChI Key |
VKPHNSVKEJEMEV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC=C1C(=O)N(CC2=CC=C(C=C2)N(C)C)CC3=CC=CO3 |
Origin of Product |
United States |
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